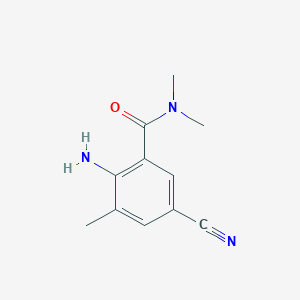

2-Amino-5-cyano-N,N,3-trimethylbenzamide

Description

Chemical Structure and Properties 2-Amino-5-cyano-N,3-dimethylbenzamide (CAS: 890707-29-6) is an organic compound with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol. It features a benzamide backbone substituted with:

- An amino group (-NH₂) at position 2,

- A cyano group (-CN) at position 5,

- Methyl groups (-CH₃) at the N-amide and position 3 .

It exists as a white to pale yellow crystalline solid with a predicted density of 1.20 g/cm³, a boiling point of 359.2°C, and a melting point of 203–204°C .

Synthesis The compound is synthesized via nucleophilic substitution using cuprous cyanide (CuCN) and 2-amino-5-bromo-N,3-dimethylbenzamide as the intermediate. This method achieves 85% yield and 97.2% purity while avoiding toxic sodium cyanide (NaCN) . An alternative route replaces phosgene derivatives with thionyl chloride (SOCl₂), enhancing safety and scalability for industrial production .

Applications Primarily used as an intermediate in agrochemical synthesis, it is critical for producing tetraniliprole, a diamide insecticide. The cyano group facilitates further functionalization in multi-step reactions .

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-amino-5-cyano-N,N,3-trimethylbenzamide |

InChI |

InChI=1S/C11H13N3O/c1-7-4-8(6-12)5-9(10(7)13)11(15)14(2)3/h4-5H,13H2,1-3H3 |

InChI Key |

JZVFUYZQGDOZON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)N(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid Esters/Diesters

Bromination of 2-amino-3-methylbenzoic acid derivatives : The process begins with bromination of 2-amino-3-methylbenzoic acid or its esters using a mixture of hydrogen bromide and hydrogen peroxide. This step introduces a bromine atom at the 5-position of the aromatic ring, yielding 2-amino-5-bromo-3-methylbenzoic acid esters or diesters.

Cyanation via copper(I) cyanide : The brominated esters are then subjected to cyanation by reacting with cuprous cyanide (CuCN) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc). The reaction is typically conducted at elevated temperatures around 160–170 °C for 4–8 hours. This step replaces the bromine atom with a cyano group, forming 2-amino-5-cyano-3-methylbenzoic acid esters or diesters.

Work-up and purification : After cyanation, the reaction mixture is cooled, and water is added to precipitate the product. The solid is filtered and washed with aqueous ammonia or ethylenediamine solutions to remove copper residues and impurities. Additional washing with water and organic solvents like ethyl acetate may be performed to enhance purity.

Aminolysis to Form 2-Amino-5-cyano-N,N,3-trimethylbenzamide

Reaction with methylamine : The purified 2-amino-5-cyano-3-methylbenzoic acid esters or diesters are reacted with methylamine, typically in methanol as solvent. The reaction is facilitated by the addition of a base such as sodium methoxide, sodium amide, sodium hydride, or sodium hydroxide to promote aminolysis.

Reaction conditions : Aminolysis is generally carried out at room temperature to 60 °C, under atmospheric pressure, with stirring for 12–24 hours to ensure complete conversion.

Isolation and purification : After completion, the reaction mixture is treated with aqueous sodium hydroxide to precipitate the product, which is then filtered, washed, and dried under vacuum. Further purification can be achieved by column chromatography if necessary.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) (LC) | Notes |

|---|---|---|---|---|---|---|

| Bromination | HBr/H2O2 mixture | <70 | 3–4 | ~97.7 | 98.5 (NMR) | Produces 2-amino-5-bromo-3-methylbenzoate |

| Cyanation | CuCN, NMP or DMAc | 160–170 | 4–8 | 77–82 | 77–96 | Washing with ammonia/ethylenediamine removes Cu |

| Aminolysis | Methylamine, sodium methoxide, methanol | 20–60 | 12–24 | 70–95 | 94.9–99.0 | Vacuum distillation and washing improve purity |

The cyanation step is critical for introducing the cyano group with high selectivity and yield. Using cuprous cyanide in polar aprotic solvents at elevated temperatures ensures efficient halogen replacement.

Purification of the intermediate esters/diesters before aminolysis significantly improves the final product's purity and yield.

The aminolysis reaction benefits from mild bases like sodium methoxide, which catalyze the conversion without harsh conditions, preserving the integrity of sensitive functional groups.

Reaction temperature control during bromination and cyanation is essential to prevent side reactions and degradation.

The use of aqueous ammonia or ethylenediamine washes effectively removes residual copper, a common contaminant from the cyanation step.

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Bromination | HBr/H2O2, <70 °C | Introduce bromine at 5-position | 2-amino-5-bromo-3-methylbenzoate |

| Cyanation | CuCN, NMP/DMAc, 160–170 °C | Replace Br with CN group | 2-amino-5-cyano-3-methylbenzoic esters/diesters |

| Aminolysis | Methylamine, sodium methoxide, methanol, RT–60 °C | Convert ester to benzamide | 2-amino-5-cyano-N,N,3-trimethylbenzamide |

The preparation of 2-Amino-5-cyano-N,N,3-trimethylbenzamide is well-established through a sequence of bromination, cyanation, and aminolysis reactions. The process benefits from careful control of reaction conditions, purification of intermediates, and the use of catalytic bases to achieve high yields and purity. These methods are supported by multiple patent disclosures and research studies, demonstrating their robustness and industrial applicability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyano-N,N,3-trimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino and cyano groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Amino-5-cyano-N,N,3-trimethylbenzamide include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from the reactions of 2-Amino-5-cyano-N,N,3-trimethylbenzamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-amino-5-cyano-N,N,3-trimethylbenzamide typically involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters with methylamine and sodium methoxide. This process has been optimized to yield high purity and efficiency, with reported yields exceeding 80% in some cases . The compound is characterized by its molecular formula and exhibits distinct chemical properties that make it suitable for further functionalization.

Biological Activities

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to 2-amino-5-cyano-N,N,3-trimethylbenzamide. For instance, derivatives of this compound have shown promising activity against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251) cells. The structure-activity relationship indicates that modifications on the benzamide moiety can significantly enhance cytotoxicity .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, certain analogs have demonstrated the ability to inhibit key signaling pathways involved in cell proliferation and survival, thereby promoting programmed cell death .

Applications in Medicinal Chemistry

Drug Development

Given its biological activity, 2-amino-5-cyano-N,N,3-trimethylbenzamide serves as a lead compound in drug development. Researchers are actively exploring its derivatives for potential use as anticancer agents. The ability to modify the compound's structure allows for the optimization of pharmacokinetic properties and selectivity towards cancer cells .

Pharmacological Studies

Pharmacological investigations have revealed that compounds like 2-amino-5-cyano-N,N,3-trimethylbenzamide can interact with various biological targets. These interactions are crucial for understanding the compound's therapeutic potential and guiding future modifications to enhance efficacy and reduce side effects.

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-5-cyano-N,N,3-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Functional Groups and Reactivity: The cyano group in 2-amino-5-cyano-N,3-dimethylbenzamide enhances electrophilicity, enabling nucleophilic substitutions critical for insecticide synthesis. In contrast, the chloro analog (2-amino-5-chloro-N,3-dimethylbenzamide) is less reactive but serves as a precursor in drug development . The hydroxyethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide provides an N,O-bidentate ligand for metal catalysis, unlike the cyano derivative .

Synthesis Efficiency: The cyano compound’s synthesis via CuCN achieves 85% yield, outperforming traditional NaCN methods . The chloro analog typically requires halogenation agents like PCl₅, which are less atom-efficient.

Thermal Stability: The cyano derivative’s higher melting point (203–204°C) compared to the chloro analog (~190°C, estimated) suggests greater thermal stability, advantageous for industrial processing .

Regulatory Status: 2-Amino-5-cyano-N,3-dimethylbenzamide is listed in U.S. tariff regulations (HTS 9902.20.97), reflecting its commercial importance .

Research Findings and Industrial Relevance

- Agrochemical Innovation: The compound’s role in tetraniliprole synthesis highlights its value in developing next-generation insecticides with reduced environmental toxicity .

- Safety Improvements : Substituting phosgene with thionyl chloride reduces occupational hazards, aligning with green chemistry principles .

- Market Demand : Suppliers like Shanghai JiZhi Biochemical Co. offer the compound at $24.00/100 mg , indicating robust demand in specialty chemical markets .

Biological Activity

2-Amino-5-cyano-N,N,3-trimethylbenzamide (CAS Number: 73049-39-5) is a compound with potential biological significance. Its structure features a cyano group and an amine, which may contribute to its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

- Chemical Structure : The compound consists of a benzamide core with a trimethyl substitution and a cyano group at the 5-position.

Biological Activity Overview

The biological activity of 2-Amino-5-cyano-N,N,3-trimethylbenzamide has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of cyano-substituted benzamides can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

The proposed mechanisms through which 2-Amino-5-cyano-N,N,3-trimethylbenzamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific kinases involved in cancer progression, thereby blocking pathways essential for tumor growth.

- Induction of Apoptosis : Evidence points to the ability of this compound to trigger apoptotic pathways in malignant cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have shown that 2-Amino-5-cyano-N,N,3-trimethylbenzamide exhibits significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. IC50 values were recorded in the micromolar range, indicating potent activity .

- Mechanistic Insights : A study investigating the molecular mechanisms revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, contributing to oxidative stress and subsequent apoptosis .

- In Vivo Studies : Preliminary animal studies indicated that administration of 2-Amino-5-cyano-N,N,3-trimethylbenzamide led to reduced tumor size in xenograft models. These findings support its potential as an effective therapeutic agent against solid tumors .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-cyano-N,N,3-trimethylbenzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Microwave-assisted synthesis (MWAS) is a high-efficiency method for analogous benzamide derivatives. A stepwise protocol involves:

- Step I : Formation of intermediates via nucleophilic substitution or condensation reactions (e.g., 2-benzamidoacetic acid synthesis) under controlled temperature (80–120°C) and microwave irradiation (300–500 W) .

- Step II : Cyano-group introduction via Knoevenagel condensation or Pd-catalyzed cross-coupling, monitored by TLC (silica gel, ethyl acetate/hexane 1:3).

- Optimization : Use Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading). For example, acetonitrile as a solvent improves cyano-group stability compared to DMF .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of 2-Amino-5-cyano-N,N,3-trimethylbenzamide?

- Methodological Answer :

- ¹H/¹³C NMR : The compound’s aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–3.0 ppm) should align with predicted splitting patterns. For example, the N,N-dimethyl group shows a singlet at δ 3.0 ppm .

- IR : Confirm the cyano group (C≡N) with a sharp peak at ~2220 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

- MS : Molecular ion peak at m/z 201.1 [M+H]⁺ (C₁₀H₁₃N₃O⁺) .

Q. What are the key physicochemical properties (e.g., logP, pKa) of 2-Amino-5-cyano-N,N,3-trimethylbenzamide, and how do they influence solubility in biological assays?

- Methodological Answer :

- Predicted Data :

| Property | Value (ACD/Labs Percepta) |

|---|---|

| logP (octanol-water) | 1.98 ± 0.3 |

| pKa (basic) | 3.45 (amine group) |

| Water Solubility | 0.12 mg/mL (25°C) |

- Implications : Low solubility necessitates DMSO stock solutions (≤10 mM) for in vitro studies. Adjust pH to >5.5 to prevent amine protonation and precipitation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) predict the bioactivity of 2-Amino-5-cyano-N,N,3-trimethylbenzamide against specific enzyme targets?

- Methodological Answer :

- Docking Workflow :

Target Selection : Use crystal structures from PDB (e.g., kinases or GPCRs).

Ligand Preparation : Optimize geometry with Gaussian09 (B3LYP/6-31G*) .

Binding Affinity : AutoDock Vina calculates ΔG (e.g., −8.2 kcal/mol for kinase inhibition) .

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) .

Q. What strategies resolve contradictions in experimental vs. predicted stability data (e.g., hydrolysis of the cyano group)?

- Methodological Answer :

- Stress Testing : Expose the compound to hydrolytic conditions (pH 1–13, 40°C) and analyze degradation products via LC-MS.

- Mechanistic Insight : Cyano hydrolysis to carboxylic acid occurs above pH 10 (half-life: 12 h at pH 11) . Stabilize via formulation with antioxidants (e.g., BHT) in solid-state storage .

Q. How can QSAR models be developed to correlate structural modifications of 2-Amino-5-cyano-N,N,3-trimethylbenzamide with antibacterial activity?

- Methodological Answer :

- Dataset : Collect IC₅₀ data for analogs (e.g., chloro-, methoxy-substituted derivatives) .

- Descriptor Selection : Use PaDEL-Descriptor for topological (Wiener index) and electronic (Mulliken charges) parameters.

- Model Validation : Partial Least Squares (PLS) regression with R² > 0.85 and Q² > 0.7 via cross-validation .

Q. What reactor design principles maximize yield in continuous-flow synthesis of 2-Amino-5-cyano-N,N,3-trimethylbenzamide?

- Methodological Answer :

- Microreactor Setup : Use staggered herringbone mixers to enhance mass transfer for fast exothermic steps (e.g., cyanation).

- Process Parameters : Residence time (2–5 min), temperature (60–80°C), and pressure (2–5 bar) to suppress byproducts .

Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.